3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid
Overview
Description
The compound “3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid” is a chemical compound with a molecular weight of 267.24 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H13NO6 . The InChI code for this compound is 1S/C12H13NO6/c1-12(2,3)19-11(16)8-4-7(10(14)15)5-9(6-8)13(17)18/h4-6H,1-3H3,(H,14,15) .Physical and Chemical Properties Analysis
The compound “this compound” is a solid substance . Its molecular weight is 267.24 .Scientific Research Applications
Synthetic Methodologies and Chemical Interactions
Cyclic Synthesis and CO2 Insertion Chemistry : The study of bismuth-based cyclic synthesis demonstrates the versatility of certain chemical frameworks in synthesizing complex molecules from simple substrates like carbon dioxide. This process involves C-H bond activation and CO2 insertion, leading to various intermediates and final products (Kindra & Evans, 2014).
Radical Trapping Abilities : Research comparing the radical trapping ability of different nitrones highlights the importance of understanding molecular interactions for developing neuroprotective agents. This insight into the behavior of molecular structures in trapping radicals can inform the application of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid in related contexts (Maples, Ma, & Zhang, 2001).
Antiferromagnetic Exchange Interactions : The exploration of spin configurations in molecules provides fundamental insights into magnetic properties and the potential for developing novel materials. Such studies are essential for the advancement of materials science and understanding the role of specific functional groups in molecular interactions (Fujita et al., 1996).
Aerobic Oxidation Catalysts : The development of cobalt and iron phthalocyanines for the aerobic oxidation of nitrophenols showcases the application of metal complexes in catalysis. This research could guide the use of related compounds, including this compound, in catalytic processes and environmental remediation (Saka, Sarkı, & Kantekin, 2015).
Nucleophilic O-Transfer and Cyclization : The study of reactions involving singlet oxygen and the formation of carbonyl oxide intermediates provides valuable insights into organic synthesis mechanisms. This understanding can inform the design and synthesis of novel organic compounds, potentially including derivatives of this compound (Ishiguro et al., 2002).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 3-[(Tert-butoxy)carbonyl]-5-nitrobenzoic acid is amines . The compound contains a tert-butyloxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group, preventing it from reacting with other compounds during synthesis . The BOC group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex organic molecules, particularly in peptide synthesis . The BOC group protects the amine group during the synthesis process, allowing for selective reactions to occur at other sites on the molecule . Once the desired reactions have taken place, the BOC group can be removed to reveal the amine group .
Pharmacokinetics
The BOC group could potentially affect the compound’s absorption and distribution by altering its polarity and size .
Result of Action
The primary molecular effect of this compound is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups on the molecule, facilitating the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s ability to protect amine groups, as the addition of the BOC group requires a basic environment . Additionally, temperature can influence the rate of the reaction and the stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known that the tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Mechanism
The Boc group is known to be involved in the protection of amines in organic synthesis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)8-4-7(10(14)15)5-9(6-8)13(17)18/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYNXXVWXFCRGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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